N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide
Description
N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide is a synthetic organic compound that features a trifluoromethyl group, an oxadiazole ring, a cyclopentyl group, and a cinnoline moiety
Properties
IUPAC Name |
N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c18-17(19,20)15-22-14(25-27-15)16(7-3-4-8-16)23-13(26)11-9-21-24-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNQKZOZHANWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NOC(=N2)C(F)(F)F)NC(=O)C3=CN=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopentyl group attachment: This can be done via nucleophilic substitution reactions.
Cinnoline moiety synthesis: The cinnoline ring can be synthesized through various methods, including the condensation of appropriate aromatic precursors.
Final coupling: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides: These compounds also contain a trifluoromethyl group and an azole ring, making them structurally similar.
Trifluoromethylated oxadiazoles: These compounds share the trifluoromethyl and oxadiazole moieties.
Uniqueness
N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]cinnoline-4-carboxamide is unique due to the combination of its structural features, including the trifluoromethyl group, oxadiazole ring, cyclopentyl group, and cinnoline moiety. This unique structure imparts specific chemical and biological properties that may not be present in other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
